molecular formula C20H21N3O7 B2562970 11,13-Dimethyl-8-(3,4,5-trimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione CAS No. 869465-32-7

11,13-Dimethyl-8-(3,4,5-trimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione

Cat. No.: B2562970
CAS No.: 869465-32-7
M. Wt: 415.402
InChI Key: KAOAQNQGVJFHKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11,13-Dimethyl-8-(3,4,5-trimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione is a useful research compound. Its molecular formula is C20H21N3O7 and its molecular weight is 415.402. The purity is usually 95%.
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Biological Activity

11,13-Dimethyl-8-(3,4,5-trimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione is a complex organic compound belonging to the class of triazatricyclo compounds. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by multiple functional groups including methoxy and carbonyl functionalities. The presence of these groups enhances its solubility and reactivity, making it a candidate for further chemical exploration .

Anticancer Properties

Research indicates that compounds with similar structural features often exhibit significant anticancer activity . For instance, nitrogen-rich heterocyclic compounds have been shown to possess notable cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .

In a comparative study of cytotoxic activities of different derivatives containing similar triazole structures, it was found that certain derivatives exhibited IC50 values as low as 29 μM against HeLa cells . This suggests that the target compound may also possess similar or enhanced cytotoxic properties.

The mechanism of action for this compound in biological systems may involve interference with cellular proliferation pathways. Compounds structurally related to triazoles have been documented to inhibit key enzymes involved in cancer cell metabolism and proliferation . The methoxy groups are believed to enhance lipophilicity and facilitate better interaction with biological targets.

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step organic reactions using polar aprotic solvents under controlled conditions . The synthetic pathways often require specific reagents to ensure optimal yields.

Case Studies and Research Findings

Several studies have explored the biological activities of triazole derivatives:

  • Cytotoxic Activity Study :
    • Objective : Evaluate the cytotoxic effects against MCF-7 and HeLa cell lines.
    • Method : MTT assay was used to assess cell viability.
    • Results :
      • Compound with two phthalimide moieties showed IC50 values of 29 μM against HeLa cells.
      • Other derivatives exhibited varying degrees of cytotoxicity with IC50 values ranging from 67 μM to over 90 μM .
    CompoundIC50 (μM) MCF-7IC50 (μM) HeLa
    3a87 ± 3.577 ± 3.3
    3b86 ± 3.971 ± 3.6
    3c92 ± 3.367 ± 4.1
    3d 73 ± 3 29 ± 2.9
    Paclitaxel5.25-11.037.76
  • Mechanistic Insights :
    • Research suggests that the anticancer activity may be linked to the compound's ability to enhance lipophilicity and improve tissue permeability .

Properties

IUPAC Name

11,13-dimethyl-8-(3,4,5-trimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O7/c1-22-17-15(18(24)23(2)20(22)26)13(14-10(21-17)8-30-19(14)25)9-6-11(27-3)16(29-5)12(7-9)28-4/h6-7,13,21H,8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOAQNQGVJFHKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(C3=C(N2)COC3=O)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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